molecular formula C12H28BF4P B8100401 Tritert-butylphosphane;trifluoroborane;hydrofluoride

Tritert-butylphosphane;trifluoroborane;hydrofluoride

Cat. No.: B8100401
M. Wt: 290.13 g/mol
InChI Key: YSTLBJVHZMEEAC-UHFFFAOYSA-N
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Description

Tritert-butylphosphane;trifluoroborane;hydrofluoride is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is often used as a ligand in catalytic reactions, particularly in the field of organic synthesis. Its structure consists of a phosphine group bonded to three tert-butyl groups, combined with a trifluoroborane and hydrofluoride component, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tritert-butylphosphane;trifluoroborane;hydrofluoride typically involves the reaction of a tert-butyl Grignard reagent with phosphorus trihalide and boron trifluoride. The reaction is followed by the addition of an aqueous hydrofluoric acid solution to form the salt. The mixture is then extracted, layered, and recrystallized to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound. The use of automated systems for mixing, extraction, and recrystallization is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tritert-butylphosphane;trifluoroborane;hydrofluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound participates in substitution reactions, particularly in the formation of phosphine ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various phosphine ligands.

Scientific Research Applications

Tritert-butylphosphane;trifluoroborane;hydrofluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tritert-butylphosphane;trifluoroborane;hydrofluoride involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, enhancing the reactivity and selectivity of the catalyst. This coordination facilitates various chemical transformations, such as cross-coupling reactions, by stabilizing reaction intermediates and lowering activation energies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tritert-butylphosphane;trifluoroborane;hydrofluoride is unique due to its combination of steric hindrance from the tert-butyl groups and the electronic effects of the trifluoroborane and hydrofluoride components. This combination makes it a highly effective ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to other similar compounds.

Properties

IUPAC Name

tritert-butylphosphane;trifluoroborane;hydrofluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.BF3.FH/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3)4;/h1-9H3;;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTLBJVHZMEEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C.F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BF4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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